(R)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid
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Overview
Description
®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid is a compound that belongs to the family of Fmoc-protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a common protecting group for the amino function in amino acids, which helps in the stepwise synthesis of peptides.
Scientific Research Applications
®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including ®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid, often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process includes the sequential addition of Fmoc-protected amino acids to a growing peptide chain, followed by deprotection and purification steps .
Chemical Reactions Analysis
Types of Reactions
®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Coupling Reactions: The amino group can participate in peptide bond formation with carboxylic acids or activated esters.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide.
Oxidation: Potassium permanganate in aqueous solution.
Peptide Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Major Products Formed
Fmoc Deprotection: The free amino acid.
Oxidation: The corresponding hydroxyl derivative.
Peptide Coupling: Peptides with the desired sequence.
Mechanism of Action
The primary mechanism of action of ®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further reactions or biological processes .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-4-amino-3-hydroxybutanoic acid
- Fmoc-5-amino-2-methoxybenzoic acid
- Fmoc-3-amino-3-(biphenyl)-propionic acid
Uniqueness
®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid is unique due to its specific structure, which includes a methoxy group on the benzene ring. This structural feature can influence its reactivity and the types of peptides it can form. Compared to other Fmoc-protected amino acids, it offers distinct advantages in terms of stability and ease of deprotection .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-16-8-6-7-15(13-16)22(23(26)27)25-24(28)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSIJILABHCANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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